molecular formula C7H4F3NO4 B153051 2-Nitro-4-(trifluoromethoxy)phenol CAS No. 129644-56-0

2-Nitro-4-(trifluoromethoxy)phenol

Cat. No. B153051
M. Wt: 223.11 g/mol
InChI Key: FNQAEUBXLFDRKW-UHFFFAOYSA-N
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Description

2-Nitro-4-(trifluoromethoxy)phenol is a compound that belongs to the class of nitrophenols, which are characterized by a nitro group (-NO2) and a hydroxyl group (-OH) attached to a benzene ring. These compounds are of significant interest due to their diverse chemical properties and potential applications in various fields, including materials science, pharmaceuticals, and chemical synthesis .

Synthesis Analysis

The synthesis of nitrophenol derivatives can be achieved through nitration reactions, where a phenol is treated with nitric acid or nitrogen dioxide to introduce nitro groups into the aromatic ring. For instance, the nitration of phenol with excess nitric acid in aqueous dioxane yields 2,4-dinitrophenol, while at equimolar ratios, mononitrophenols are the major products . Similarly, nitrations with nitrogen dioxide in cyclohexane have been shown to produce patterns of reaction similar to those with fuming nitric acid in acetic acid .

Molecular Structure Analysis

The molecular structure of nitrophenol derivatives can be studied using spectroscopic methods such as 1H NMR. These studies can reveal the position of substituents on the aromatic ring and provide insights into the conformation of the nitro group relative to the ring system. For example, 1H NMR spectral analysis has been used to confirm the structures of various nitrofluoranthene metabolites .

Chemical Reactions Analysis

Nitrophenols can undergo various chemical reactions, including rearrangements and interactions with other molecules. For instance, o-nitrophenols with additional substituents can rearrange in trifluoromethanesulphonic acid to give products with the nitro group in the opposite ortho position . Additionally, nitrophenol derivatives can form complexes with proteins, as seen with 2-azido-4-nitrophenol, which can bind to bovine serum albumin and mitochondria .

Physical and Chemical Properties Analysis

The physical and chemical properties of nitrophenol derivatives, such as solvatochromism, can be influenced by their molecular structure. Solvatochromic phenolates formed by deprotonation of nitrophenols exhibit absorption bands due to π-π* electronic transitions, which are affected by the solvent environment. The solvatochromism of these compounds can be studied in various organic solvents, revealing the importance of solvent interactions, including hydrogen bonding .

Scientific Research Applications

Environmental Contamination and Toxicology

Phenolic compounds, including various halogenated derivatives, are frequently detected in human and wildlife blood, indicating environmental contamination and possible toxicological effects. For example, studies have identified a wide array of phenolic halogenated compounds (PHCs) in human plasma. These PHCs may originate from industrial chemicals or natural sources and are known to possess endocrine-disrupting activity. The identification and analysis of these compounds are crucial for understanding the extent and impact of environmental contamination and for assessing potential risks to human health and the environment (Hovander et al., 2002).

Endocrine Disruption and Health Implications

Several phenolic compounds are recognized for their potential as endocrine disruptors. For instance, triclosan, a phenolic compound, is extensively used as an antiseptic and has raised concerns due to its ability to affect thyroid hormone levels, highlighting the need for a thorough understanding of the impact of such compounds on hormonal balance and health (Ha, Kim, & Ryu, 2019).

Biomonitoring and Exposure Assessment

Research has emphasized the importance of biomonitoring non-persistent environmental chemicals, including various phenolic compounds, to understand their distribution and potential health impacts in humans. Studies involving Danish cohorts indicate widespread exposure to phenolic compounds, with nearly all individuals showing exposure to common phthalates, bisphenol A, triclosan, and other phenols. Such data are vital for assessing exposure levels and for developing strategies to minimize potential health risks (Frederiksen et al., 2014).

Safety And Hazards

This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is associated with risks such as skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), with the respiratory system being a target organ .

properties

IUPAC Name

2-nitro-4-(trifluoromethoxy)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F3NO4/c8-7(9,10)15-4-1-2-6(12)5(3-4)11(13)14/h1-3,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNQAEUBXLFDRKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OC(F)(F)F)[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F3NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60379688
Record name 2-nitro-4-(trifluoromethoxy)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60379688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Nitro-4-(trifluoromethoxy)phenol

CAS RN

129644-56-0
Record name 2-nitro-4-(trifluoromethoxy)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60379688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a mixture of 4.0 g of 4-trifluoromethoxy phenol and 25 ml of acetic acid, a mixture of 2.02 g of 70% nitric acid and 10 ml of acetic acid was added dropwise with the temperature kept at 10-15° C. The reaction mixture was stirred for five hours. The reaction mixture was poured into ice water and extracted with ethyl acetate. The combined organic layers were washed with water, a saturated aqueous solution of sodium hydrogencarbonate and a saturated sodium chloride solution, dried over sodium sulfate, and then concentrated under reduced pressure to give 4.53 g of 4-trifluoromethoxy-2-nitrophenol.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
2.02 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a mixture of 4-(trifluoromethoxy)phenol (4 g, 0.0225 mol) in ethylene glycol dimethyl ether (90 mL) was added a 0.5 M solution of nitronium tetrafluoroborate in sulfolane (46 mL, 0.0229 mol) at −50° C. The mixture was stirred at −50° C. under an atmosphere of nitrogen for 6 hours. The mixture was filtered through silica gel pad, and the pad was washed with 25% ethyl acetate/n-heptane. The solvent was removed under reduced pressure, and the residue was partitioned between ethyl acetate and water. The aqueous layer was extracted with ethyl acetate. The organic layer was washed with water and brine. The solvent was removed under reduced pressure, and the residue was purified by flash column chromatography on silica using 0%-50% ethyl acetate/n-heptane as a mobile phase to give 2-nitro-4-(trifluoromethoxy)phenol (2.5 g, 0.011 mol). TLC (ethyl acetate/n-heptane=25:75) Rf 0.50 MS: MH−: 222.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
90 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
46 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

53.4 g (0.3 mol) of 4-trifluoromethoxyphenol were allowed to drop at 25° C. in the course of 30 minutes into 75 ml of 30% strength nitric acid. The mixture was subsequently stirred for 2 hours at 25° C. and then poured into 500 ml of ice water, and the organic phase was separated off. Distillation of the latter yielded 56 g of product having a boiling point of 102° to 103° C. at 26 mbar, which corresponds to a yield of 83% of theory.
Quantity
53.4 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
500 mL
Type
solvent
Reaction Step Three
Yield
83%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
JD Macdonald, S Chacón Simon, C Han… - Journal of medicinal …, 2019 - ACS Publications
The treatment of tumors driven by overexpression or amplification of MYC oncogenes remains a significant challenge in drug discovery. Here, we present a new strategy toward the …
Number of citations: 34 pubs.acs.org

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